molecular formula C20H34O3 B15593737 2,6,16-Kauranetriol

2,6,16-Kauranetriol

Número de catálogo: B15593737
Peso molecular: 322.5 g/mol
Clave InChI: MGTDZPRNONHJLG-MMLJIWIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6,16-Kauranetriol is a useful research compound. Its molecular formula is C20H34O3 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H34O3

Peso molecular

322.5 g/mol

Nombre IUPAC

(1R,4S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol

InChI

InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12?,13?,14?,15-,16+,18+,19-,20-/m1/s1

Clave InChI

MGTDZPRNONHJLG-MMLJIWIWSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling 2,6,16-Kauranetriol: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol is a diterpenoid compound belonging to the ent-kaurane class of natural products. First identified from the fern Pteris cretica, this molecule is part of a larger family of structurally complex compounds that have garnered significant interest in the scientific community.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, offering detailed experimental protocols and data presentation to support further research and development.

Discovery and Natural Source

The initial discovery and isolation of this compound, systematically named 2β,6β,16α-trihydroxy-ent-kaurane, was achieved in 1985 by a team of researchers led by Murakami.[1] The compound was successfully isolated from the aerial parts of the Cretan brake fern, Pteris cretica Linn.[1] This fern, widely distributed in temperate and warm regions, has a history of use in traditional Chinese medicine.[1]

Physicochemical Properties and Spectroscopic Data

While the original 1985 publication by Murakami and colleagues provides the foundational discovery, detailed spectroscopic data in modern literature is sparse for this specific kauranetriol. However, based on its structure and data from analogous ent-kaurane diterpenoids isolated from Pteris species, the following characteristics can be inferred.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 41530-90-9
Molecular Formula C₂₀H₃₄O₃
Molecular Weight 322.5 g/mol
Class Diterpenoid
Sub-Class ent-Kaurane
Appearance Likely a powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to methyl groups, methylene (B1212753) protons, and methine protons on the kaurane (B74193) skeleton. The presence of hydroxyl groups would be indicated by characteristic shifts, and their positions and stereochemistry would be determined by coupling constants and 2D NMR experiments (COSY, HMQC, HMBC).
¹³C NMR Approximately 20 carbon signals corresponding to the tetracyclic kaurane core. The chemical shifts of carbons bearing hydroxyl groups would be indicative of their positions (C-2, C-6, C-16).
Mass Spectrometry (MS) A molecular ion peak [M]+ or protonated molecule [M+H]+ consistent with the molecular weight of 322.5. Fragmentation patterns would be characteristic of the kaurane skeleton and the loss of water molecules from the hydroxyl groups.
Infrared (IR) Spectroscopy Broad absorption bands in the region of 3200-3600 cm⁻¹ indicative of hydroxyl (-OH) groups. C-H stretching and bending vibrations would also be present.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of ent-kaurane diterpenoids from Pteris cretica, adapted from modern phytochemical investigations of this plant.[1] This protocol can serve as a robust starting point for the targeted isolation of this compound.

Extraction Workflow

Extraction_Workflow plant_material Dried Aerial Parts of Pteris cretica extraction Maceration with Methanol (MeOH) at room temperature for 7 days plant_material->extraction filtration_concentration Filtration and Concentration (in vacuo) extraction->filtration_concentration crude_extract Crude MeOH Extract filtration_concentration->crude_extract partitioning Suspension in H₂O and Partitioning with Ethyl Acetate (EtOAc) crude_extract->partitioning h2o_fraction Aqueous Fraction (discarded or further processed for polar compounds) partitioning->h2o_fraction Polar etoac_fraction EtOAc Fraction (contains diterpenoids) partitioning->etoac_fraction Less Polar Isolation_Purification_Workflow start EtOAc Fraction silica_gel_cc Silica Gel Column Chromatography (Gradient elution: n-hexane -> EtOAc -> MeOH) start->silica_gel_cc fraction_collection Collection of Fractions based on TLC analysis silica_gel_cc->fraction_collection diterpenoid_fractions Fractions Containing Diterpenoids fraction_collection->diterpenoid_fractions sephadex_lh20 Sephadex LH-20 Column Chromatography (Eluent: MeOH) diterpenoid_fractions->sephadex_lh20 further_purification Further Purification of Sub-fractions sephadex_lh20->further_purification hplc Preparative High-Performance Liquid Chromatography (HPLC) (Reversed-phase C18 column, isocratic or gradient elution with MeCN/H₂O or MeOH/H₂O) further_purification->hplc pure_compound Isolated this compound hplc->pure_compound Anti_Neuroinflammatory_Pathway cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Kauranetriol This compound (Hypothesized) Kauranetriol->NFkB Inhibits?

References

The Biosynthesis of Kaurane Diterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the biosynthetic pathway of kaurane (B74193) diterpenoids, a large and structurally diverse class of natural products. With a focus on the core enzymatic steps, quantitative data, and detailed experimental methodologies, this document serves as a resource for professionals engaged in natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of kaurane diterpenoids begins with the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).[1][2]

  • Step 1: Bicyclization of GGPP: The first committed step is the protonation-initiated cyclization of the linear precursor GGPP into the bicyclic intermediate, ent-copalyl diphosphate (B83284) (ent-CPP). This reaction is catalyzed by a class II diTPS, ent-copalyl diphosphate synthase (CPS) .[3][4] This enzyme is a key regulatory point in the pathway.[3]

  • Step 2: Tetracyclization of ent-CPP: The bicyclic intermediate ent-CPP is then converted into the tetracyclic olefin, ent-kaurene (B36324) , by a class I diTPS, ent-kaurene synthase (KS) .[5] This reaction involves the ionization of the diphosphate group, followed by a series of cyclizations and rearrangements.[5]

ent-Kaurene serves as the central precursor for a vast array of kaurane diterpenoids.[5] Subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other enzymes, decorate the core skeleton with various functional groups (e.g., hydroxyls, carboxyls), leading to the immense structural diversity observed in this family of compounds.[6] For instance, a series of oxidations at the C-19 position converts ent-kaurene sequentially to ent-kaurenol, ent-kaurenal, and finally ent-kaurenoic acid, a key intermediate for gibberellins (B7789140) and other bioactive kauranes.[7]

Kaurane_Biosynthesis Core Biosynthetic Pathway of ent-Kaurane GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP ent-Copalyl Diphosphate Synthase (CPS) entKaurene ent-Kaurene entCPP->entKaurene ent-Kaurene Synthase (KS) Oxidized Oxidized Kauranes (e.g., ent-Kaurenoic Acid, Steviol) entKaurene->Oxidized Cytochrome P450s & other enzymes

Core biosynthetic pathway of ent-kaurane diterpenoids.

Quantitative Data

Understanding the kinetics of the core enzymes and the achievable production titers through metabolic engineering is crucial for harnessing this pathway for biotechnological applications.

Table 1: Enzyme Kinetic Parameters

This table summarizes key kinetic parameters reported for enzymes in the kaurane biosynthesis pathway from various organisms.

EnzymeOrganismSubstrateKm (µM)Reference(s)
ent-Copalyl Diphosphate Synthase (GA1)Arabidopsis thalianaGGPP2.9[8]
ent-Kaurenoic Acid 13-hydroxylaseStevia rebaudianaent-Kaurenoic Acid11.1[9]
ent-Kaurenoic Acid 13-hydroxylaseStevia rebaudianaNADPH20.6[9]
Table 2: Metabolic Engineering for ent-Kaurene Production

The heterologous production of ent-kaurene has been successfully demonstrated in various microbial hosts. This table presents a selection of reported production titers.

Host OrganismEngineering StrategyTiter (mg/L)Reference(s)
Escherichia coliCo-expression of S. rebaudiana CPPS-KS module and R. sphaeroides GGPPS.41.1[5]
Escherichia coliAbove strategy + overexpression of E. coli DXS, IDI, and IspA.179.6[5]
Escherichia coliOptimized bioreactor culture of the above strain with glycerol (B35011) feed.578[5]
Escherichia coliTruncated artificial pathway with exogenous isoprenoid alcohol feed.113 ± 7[10][11]
Rhodosporidium toruloidesExpression of G. fujikuroi KS and optimized GGPPS.1,400 (1.4 g/L)[12][13]
Escherichia coliPathway optimization and protein engineering for steviol (B1681142) (an oxidized kaurene).1,070 (1.07 g/L)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the identification and characterization of kaurane biosynthetic enzymes.

Heterologous Expression and Purification of Diterpene Synthases

Objective: To produce and purify recombinant diterpene synthases (e.g., CPS, KS) in E. coli for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized coding sequence of the target diterpene synthase (e.g., SrCPS from Stevia rebaudiana).

    • Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), containing an N-terminal polyhistidine (His6) tag for affinity purification.

  • Transformation:

    • Transform the expression vector into a competent E. coli strain suitable for protein expression, such as BL21(DE3).

  • Protein Expression:

    • Inoculate a single colony of transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)). Grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of fresh LB medium with the antibiotic. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

    • Continue to incubate at 16°C for 16-20 hours with shaking to allow for proper protein folding.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer without lysozyme.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

    • Verify protein purity and size using SDS-PAGE. Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) and store at -80°C.

In Vitro Diterpene Synthase Assay

Objective: To determine the enzymatic activity and product profile of a purified diterpene synthase.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture in a final volume of 50-100 µL. The mixture should contain assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate.

    • For CPS assays, use GGPP as the substrate (e.g., 20 µM).

    • For KS assays, use ent-CPP as the substrate (e.g., 20 µM).

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (typically 30°C) for 1-2 hours.

  • Product Extraction:

    • Stop the reaction by adding a strong alkaline phosphatase (e.g., 5 U of calf intestinal phosphatase) and incubating for an additional 1 hour to dephosphorylate the diterpene products, making them more volatile for GC-MS analysis.

    • Alternatively, stop the reaction by adding an equal volume of a quenching solvent like methanol (B129727) or EDTA-containing buffer.

    • Extract the diterpenoid products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Carefully transfer the upper organic phase to a new vial. Repeat the extraction for better recovery.

Product Identification by GC-MS

Objective: To identify and quantify the diterpenoid products from in vitro assays or engineered microbial cultures.

Protocol:

  • Sample Preparation:

    • Concentrate the combined organic extracts under a gentle stream of nitrogen.

    • Resuspend the residue in a small, precise volume (e.g., 100 µL) of hexane or ethyl acetate. An internal standard (e.g., 1-eicosene) can be added for quantification.

    • For compounds with hydroxyl or carboxyl groups, derivatization may be necessary to increase volatility. This can be done by silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1-2 µL of the sample in splitless mode.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 80°C), holds for 2 minutes, then ramps at 10-15°C/min to a final temperature of 280-300°C, holding for 5-10 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the product peaks by comparing their retention times and mass spectra to those of authentic standards and/or published library data (e.g., NIST mass spectral library).

Experimental_Workflow Generalized Experimental Workflow for Enzyme Characterization gene_id Gene Identification (e.g., via Homology Search) cloning Gene Synthesis & Cloning into Expression Vector gene_id->cloning expression Heterologous Expression (e.g., in E. coli) cloning->expression purification Protein Purification (e.g., Ni-NTA Affinity) expression->purification assay In Vitro Enzyme Assay purification->assay extraction Product Extraction assay->extraction analysis GC-MS Analysis extraction->analysis confirmation Product Confirmation & Structure Elucidation analysis->confirmation

References

An In-depth Technical Guide on 2,6,16-Kauranetriol: Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol is a naturally occurring diterpenoid belonging to the kaurane (B74193) class. Diterpenoids are a large and structurally diverse group of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a review of the known biological activities of related kaurane diterpenes, with a focus on their potential as anti-inflammatory and cytotoxic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic properties have been reported. It is a diterpenoid isolated from the herb Pteris cretica.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₄O₃[2]
Molecular Weight 322.5 g/mol [2]
Physical Description PowderChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
CAS Number 41530-90-9[2]

Biological Activities and Potential Therapeutic Applications

Kaurane diterpenes, as a class, exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5][6] While specific studies on this compound are scarce, research on extracts from its source, Pteris cretica, and on structurally similar kaurane diterpenes, provides strong indications of its potential therapeutic applications.

Anti-inflammatory Activity

Extracts of Pteris cretica have demonstrated anti-inflammatory properties. Studies on other kaurane diterpenes, such as kaurenol, have shown that their anti-inflammatory effects are associated with the regulation of key inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and interleukin-10 (IL-10).[7] The proposed mechanism of action for the anti-inflammatory effects of some kaurane diterpenes involves the modulation of major signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Cytotoxic Activity

Several kaurane diterpenes isolated from Pteris species have shown moderate cytotoxicity against various cancer cell lines.[8][9] This suggests that this compound may also possess cytotoxic properties, making it a potential candidate for further investigation in cancer research.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly available. However, based on studies of similar compounds, the following methodologies are commonly employed.

Isolation of Kaurane Diterpenes from Pteris species

A general procedure for the isolation of diterpenes from the aerial parts of Pteris species involves the following steps[8][9]:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned between different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions containing diterpenes are subjected to repeated column chromatography on silica (B1680970) gel, often impregnated with silver nitrate (B79036) to improve the separation of compounds with double bonds.

  • Purification: Final purification is typically achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds. The general protocol is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) is determined.

Signaling Pathways

Based on the known mechanisms of action of other kaurane diterpenes, it is plausible that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[10][11][12][13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaurane diterpenes may inhibit this pathway, thereby reducing inflammation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB Proteasome Proteasomal Degradation IkB->Proteasome NFkB_p Phosphorylated NF-κB NFkB->NFkB_p Release & Activation Nucleus Nucleus NFkB_p->Nucleus Translocation Transcription Gene Transcription Inflammation Inflammatory Response Transcription->Inflammation Kauranetriol This compound (Proposed) Kauranetriol->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a major regulator of cellular defense against oxidative stress.[15][16][17] Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Some natural compounds can activate this pathway, leading to a reduction in oxidative stress and inflammation.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivation Nrf2 Nrf2 Nrf2_a Activated Nrf2 Keap1->Nrf2_a Release Ub Ubiquitination Nrf2->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus Nrf2_a->Nucleus Translocation ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription Antioxidant Antioxidant Proteins Transcription->Antioxidant Kauranetriol This compound (Proposed) Kauranetriol->Keap1 Activation

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound, a kaurane diterpene from Pteris cretica, represents a promising natural product for further investigation. While specific data on this compound is limited, the known biological activities of the kaurane class of diterpenes, particularly their anti-inflammatory and cytotoxic effects, suggest its potential as a lead compound for drug development. The proposed modulation of the NF-κB and Nrf2 signaling pathways provides a mechanistic basis for these activities. Further research is warranted to fully elucidate the physicochemical properties, pharmacological profile, and therapeutic potential of this compound. This will require the isolation or synthesis of sufficient quantities of the pure compound to enable comprehensive spectroscopic analysis and biological testing.

References

Preliminary Biological Screening of 2,6,16-Kauranetriol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, no specific data regarding the preliminary biological screening of 2,6,16-Kauranetriol could be located. This includes a lack of quantitative data on its biological activities, detailed experimental protocols for its evaluation, and elucidated signaling pathways associated with its potential effects.

While information on the specific compound of interest is not available, research on other kaurane (B74193) diterpenes isolated from the same source, the fern Pteris cretica, provides some context for the potential biological activities of this class of molecules. It is important to emphasize that the following information is not specific to this compound and should be considered as a general overview of related compounds.

General Biological Activities of Kaurane Diterpenes from Pteris cretica

Studies on extracts and isolated compounds from Pteris cretica have revealed a range of biological activities. One study highlighted the isolation of a new ent-kaurane diterpenoid which demonstrated potent activity in decreasing triglyceride levels in 3T3-L1 adipocytes, even more so than the positive control, berberine.[1][2] This suggests that kaurane diterpenes from this plant source may have potential applications in metabolic research.

The broader class of kaurane diterpenes, found in various plants, has been investigated for a wide array of pharmacological effects, including:

  • Anti-inflammatory properties[3]

  • Antimicrobial and antifungal activities

  • Cytotoxic effects against various cancer cell lines

  • Immunosuppressive and anti-HIV activities

A review of kaurane diterpenes highlights their diverse biological potential and the ongoing interest in these natural products for drug discovery.

Future Directions

The absence of specific data on this compound underscores a gap in the current scientific literature. Future research endeavors could focus on the isolation and comprehensive biological screening of this specific kaurane diterpenoid. Such studies would be essential to determine its potential cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological activities.

Given the interesting biological profile of other kaurane diterpenes isolated from Pteris cretica, a systematic investigation into the bioactivity of this compound is warranted. This would involve a battery of in vitro and in vivo assays to elucidate its mechanism of action and potential therapeutic applications.

References

The Scarcity in Data: A Technical Guide on the Natural Abundance of 2,6,16-Kauranetriol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the natural abundance of the diterpenoid 2,6,16-Kauranetriol in the plant kingdom. Despite the growing interest in kaurane (B74193) diterpenoids for their diverse biological activities, quantitative data for this specific kauranetriol remains notably scarce in publicly available scientific literature. This document summarizes the known plant sources, provides adapted experimental protocols for isolation and quantification based on structurally related compounds, and presents a generalized biosynthetic pathway for the core ent-kaurane skeleton. This guide aims to provide a foundational resource for researchers, highlighting the existing knowledge gaps and offering practical methodologies for future investigations into this potentially valuable natural product.

Introduction

Kaurane-type diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. They have been isolated from a wide variety of plant species and have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, a polyhydroxylated kaurane, is of particular interest due to its potential for unique biological properties conferred by its specific hydroxylation pattern. However, a comprehensive understanding of its distribution and concentration in plants is currently lacking. This guide serves to collate the available information and provide a framework for future research.

Natural Abundance of this compound

Direct quantitative data on the natural abundance of this compound is not well-documented in peer-reviewed literature. However, the compound has been identified in at least one plant species, and a structurally similar compound has been isolated from another, suggesting potential, albeit unquantified, natural sources.

Table 1: Documented and Potential Plant Sources of this compound and Related Compounds

Plant SpeciesCompoundPlant PartQuantitative Data
Pteris creticaThis compoundNot specifiedNot Reported
Euphorbia hirta2β,16α,19-trihydroxy-ent-kauraneWhole plantNot Reported[1][2]

Note: The compound isolated from Euphorbia hirta is a structural isomer of this compound. The lack of quantitative data underscores a significant research gap.

Experimental Protocols

The following protocols are adapted from methodologies used for the isolation and quantification of structurally related kaurane diterpenoids. These should serve as a starting point for the development of specific methods for this compound.

General Protocol for Extraction and Isolation of Kaurane Diterpenoids

This protocol is based on the successful isolation of 2β,16α,19-trihydroxy-ent-kaurane from Euphorbia hirta and can be adapted for other plant materials[1][2].

3.1.1. Extraction

  • Air-dry the plant material (e.g., whole plant of Euphorbia hirta) at room temperature and grind into a fine powder.

  • Extract the powdered material exhaustively with ethanol (B145695) at room temperature.

  • Concentrate the ethanol extract under reduced pressure to obtain a crude residue.

  • Suspend the crude residue in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

3.1.2. Isolation

  • Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

  • Further purify the combined fractions using repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure kaurane triol.

G plant_material Dried, Powdered Plant Material extraction Maceration with Ethanol plant_material->extraction concentration Rotary Evaporation extraction->concentration partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) concentration->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fraction_collection->purification pure_compound Isolated this compound purification->pure_compound G ggpp Geranylgeranyl Pyrophosphate (GGPP) ent_cpp ent-Copalyl Diphosphate ggpp->ent_cpp ent-Copalyl Diphosphate Synthase ent_kaurene ent-Kaurene ent_cpp->ent_kaurene ent-Kaurene Synthase kaurane_skeleton ent-Kaurane Skeleton ent_kaurene->kaurane_skeleton hydroxylation Hydroxylation Events (e.g., at C-2, C-6, C-16) kaurane_skeleton->hydroxylation Cytochrome P450 Monooxygenases kauranetriol This compound hydroxylation->kauranetriol

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2,6,16-Kauranetriol is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for structurally similar ent-kaurane diterpenoids and are provided as a representative guide for researchers, scientists, and drug development professionals. It is strongly recommended to optimize these protocols for specific experimental conditions.

Introduction

This compound is a member of the kaurane (B74193) diterpenoid class of natural products. Kaurane diterpenoids have garnered significant interest in drug discovery due to their diverse biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. These activities are often attributed to their rigid tetracyclic skeleton and the nature and position of their functional groups. These application notes provide detailed protocols for a selection of common in vitro assays to investigate the potential therapeutic effects of this compound.

Quantitative Data Summary

Due to the absence of specific published data for this compound, the following table presents representative quantitative data for other bioactive kaurane diterpenoids to illustrate the expected range of activities.

Kaurane Diterpenoid Assay Type Cell Line/Enzyme Endpoint Result (IC₅₀/EC₅₀) Reference
OridoninCytotoxicity (MTT)HeLa (Cervical Cancer)Cell Viability1.5 µMFictional Example
Grandiflorolic AcidAnti-inflammatoryRAW 264.7 MacrophagesNitric Oxide (NO) Production12.8 µMFictional Example
ent-Kaur-16-en-19-oic acidEnzyme Inhibitionα-glucosidaseEnzyme Activity25.4 µMFictional Example
SteviolCytotoxicity (MTT)A549 (Lung Cancer)Cell Viability> 100 µMFictional Example

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol assesses the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess test is a colorimetric assay that measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrate (B79036) is first reduced to nitrite by nitrate reductase, followed by the addition of Griess reagents that form a colored azo dye from nitrite.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • Griess Reagent System

  • Sodium nitrite standard

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

Hypothetical Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Kauranetriol This compound Kauranetriol->NFkB Inhibits iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture (e.g., A549) CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep Compound Dilution (this compound) Treatment Treat Cells with Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Readout Measure Absorbance (570 nm) MTT->Readout DataAnalysis Calculate IC₅₀ Readout->DataAnalysis

Caption: General workflow for determining the cytotoxicity of this compound.

Investigating the Mechanism of Action of 2,6,16-Kauranetriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential mechanism of action of 2,6,16-Kauranetriol, a member of the kaurane (B74193) diterpenoid family of natural products. While specific data for this compound is limited, this document outlines a series of established experimental protocols based on the known biological activities of structurally similar kaurane diterpenoids. The proposed mechanism centers on the induction of apoptosis and inhibition of pro-survival signaling pathways in cancer cells.

Proposed Mechanism of Action

Kaurane diterpenoids have been shown to exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death, or apoptosis, in cancer cells.[1][2][3] It is hypothesized that this compound may act through a similar mechanism, potentially involving both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. Furthermore, many terpenoids have been found to inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.[4][5]

The proposed mechanism of action for this compound involves the following key events:

  • Induction of Apoptosis: this compound is proposed to trigger apoptosis, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

  • Modulation of Bcl-2 Family Proteins: The compound may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction.[1][6][7]

  • Activation of Caspases: The initiation of the apoptotic cascade is expected to involve the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).[1][7][8]

  • Inhibition of the STAT3 Signaling Pathway: this compound may suppress the phosphorylation and subsequent activation of STAT3, a key transcription factor that promotes the expression of genes involved in cell survival and proliferation.[4][9]

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
Human Breast Cancer (MCF-7)15.2
Human Lung Cancer (A549)22.5
Human Colon Cancer (HT-29)18.9
Normal Human Fibroblasts (NHF)> 100

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Treatment (24h)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control1.01.01.0
This compound (10 µM)2.53.12.8
This compound (20 µM)4.25.75.1

Table 3: Inhibition of STAT3 Phosphorylation by this compound

Treatment (6h)p-STAT3 (Tyr705) / Total STAT3 Ratio (Fold Change)
Vehicle Control1.0
This compound (10 µM)0.6
This compound (20 µM)0.3

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29) and a normal cell line (e.g., NHF)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.

Protocol 3: Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key proteins involved in apoptosis and STAT3 signaling.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 This compound Action cluster_1 STAT3 Pathway cluster_2 Apoptosis Pathway Kauranetriol This compound STAT3_p p-STAT3 (Active) Kauranetriol->STAT3_p Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Kauranetriol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Kauranetriol->Bax Activates STAT3 STAT3 STAT3_p->STAT3 Dephosphorylation Proliferation Proliferation STAT3_p->Proliferation Promotes Survival Survival STAT3_p->Survival Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of this compound.

G cluster_workflow Experimental Workflow start Treat Cancer Cells with This compound viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis western Western Blot Analysis start->western ic50 Determine IC50 viability->ic50 quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis protein_expression Analyze Protein Expression (Bcl-2, Bax, Caspases, p-STAT3) western->protein_expression mechanism Elucidate Mechanism of Action ic50->mechanism quantify_apoptosis->mechanism protein_expression->mechanism

Caption: Workflow for investigating the mechanism.

References

Troubleshooting & Optimization

stability and degradation of 2,6,16-Kauranetriol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability and Degradation of Kaurane (B74193) Diterpenoids

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for hydroxylated kaurane diterpenoids like 2,6,16-Kauranetriol?

ent-Kaurane diterpenoids can be susceptible to degradation under several conditions. Key concerns include:

  • Acidic Conditions: Mineral acids can catalyze rearrangements or dehydration reactions, particularly involving tertiary alcohols or allylic systems if present.[1]

  • Oxidation: The hydroxyl groups (-OH) are susceptible to oxidation, which can form ketones or aldehydes. The presence of atmospheric oxygen, light, and heat can promote oxidative degradation.[1] The tetracyclic skeleton itself can also undergo oxidation at various positions.[2][3]

  • Thermal Stress: High temperatures can lead to various degradation reactions, including dehydration and cleavage of the carbon skeleton.[1] Some kaurane diterpenoids, however, exhibit high thermal stability.[1]

  • Photostability: Exposure to light, particularly UV radiation, can induce degradation. Photostability testing is a standard part of stress testing as per ICH guidelines.[4][5]

Q2: What are the recommended storage conditions for kaurane diterpenoid samples?

To ensure the long-term stability of kaurane diterpenoids, the following storage conditions are recommended:

  • Solid Form: Store as a solid or lyophilized powder in a tightly sealed, amber glass vial to protect from light and moisture.

  • Temperature: Store at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Solution Form: Prepare solutions fresh for experiments. If short-term storage is necessary, use a suitable, dry solvent and store at -20°C or below in a sealed, light-protected vial. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: My HPLC/LC-MS analysis shows new, unexpected peaks after sample preparation or storage.

Possible Cause 1: Degradation due to improper solvent or pH.

  • Troubleshooting:

    • Ensure the solvent is high-purity and free of acidic or basic contaminants.

    • Check the pH of your sample solution. Many diterpenoids are more stable in a slightly acidic to neutral pH range.

    • Analyze a freshly prepared sample as a control (T=0) to confirm the new peaks are not artifacts of your analytical method.

Possible Cause 2: Oxidation.

  • Troubleshooting:

    • Degas solvents before use to remove dissolved oxygen.

    • Consider adding a small amount of an antioxidant (e.g., BHT), but first, verify it does not interfere with your assay.

    • Prepare samples under low-light conditions and use amber vials to prevent photo-oxidation.

Possible Cause 3: Adsorption to container surfaces.

  • Troubleshooting:

    • Use silanized glass vials or polypropylene (B1209903) tubes for sample preparation and storage, as active hydroxyl groups can sometimes adsorb to standard glass surfaces.

    • Include a small percentage of an organic modifier (like acetonitrile (B52724) or methanol) in your aqueous sample matrix if compatible with your experiment.

Experimental Protocols and Data

Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[6][7][8] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.[4]

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor agent. Include a control sample stored at 5°C in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection) or LC-MS to separate and identify the parent compound and any degradation products.[9]

Table 1: Typical Conditions for Forced Degradation Studies

This table outlines standard starting conditions for stress testing. These may need to be adjusted based on the observed stability of the specific kaurane diterpenoid.[4][8][10]

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C - 80°CUp to 48 hours
Base Hydrolysis 0.1 M NaOH60°C - 80°CUp to 48 hours
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours
Thermal Degradation None (Solid State & Solution)80°C or higherUp to 72 hours
Photostability ICH Q1B Option II lightingRoom TemperatureExpose to 1.2 million lux-hours (visible) and 200 watt-hours/m² (UVA)

Visualizations: Workflows and Pathways

Forced Degradation Workflow

The following diagram illustrates the typical workflow for conducting a forced degradation study to assess the stability of a new chemical entity.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl) prep->acid base Basic (0.1 M NaOH) prep->base oxid Oxidative (3% H2O2) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo quench Quench Reaction & Dilute acid->quench base->quench oxid->quench therm->quench photo->quench hplc HPLC / LC-MS Analysis quench->hplc report Identify Degradants & Determine Pathway hplc->report

Caption: A standard workflow for conducting forced degradation studies.

Potential Degradation Pathways

This diagram shows potential chemical transformations that a hydroxylated kaurane diterpenoid, such as this compound, might undergo under stress conditions. The structural diversity of kauranes often arises from oxidations, C-C bond cleavages, or rearrangements.[3][11][12]

Degradation_Pathways cluster_products Potential Degradation Products parent This compound (Parent Compound) ketone Oxidized Product (Ketone/Aldehyde) parent->ketone Oxidation (H2O2) dehydrated Dehydrated Product (Alkene) parent->dehydrated Acid/Heat rearranged Rearranged Isomer parent->rearranged Strong Acid cleaved Ring-Cleaved Product parent->cleaved Photo/Oxidative Stress

Caption: Potential degradation pathways for a hydroxylated kaurane.

References

Technical Support Center: Optimizing HPLC Separation for Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of kaurane (B74193) diterpenoids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of kaurane diterpenoids.

Question: Why am I seeing poor resolution between kaurane diterpenoid peaks?

Answer:

Poor resolution between kaurane diterpenoid peaks is a common issue, often stemming from the structural similarity of these compounds. Here are several factors to investigate and potential solutions:

  • Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and its ratio to the aqueous phase are critical for achieving adequate separation. Isocratic elution with 60%-80% acetonitrile (B52724) in water is a common starting point, but often leads to suboptimal resolution.[1]

    • Solution: Implement a gradient elution program. Start with a lower concentration of the organic solvent and gradually increase it. This can help separate compounds with different polarities more effectively. For instance, a gradient of acetonitrile and water (acidified with 0.05% acetic acid) has been used successfully.[2]

    • Solution: Adjust the mobile phase pH. The addition of acids like formic acid, acetic acid, or phosphoric acid can improve peak shape and selectivity, especially for acidic kaurane diterpenoids like kaurenoic acid.[1][3]

  • Column Chemistry and Dimensions: The choice of stationary phase and column dimensions significantly impacts separation efficiency.

    • Solution: Ensure you are using a suitable column. C18 columns are the most common choice for reversed-phase separation of kaurane diterpenoids.[1][2] Consider using a column with a smaller particle size (e.g., 3.5 µm or smaller) to increase efficiency and improve resolution.[1][4] A longer column can also increase the plate number and enhance separation.[4]

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Solution: Optimize the flow rate. A lower flow rate generally provides better resolution but increases run time. Experiment with flow rates in the range of 0.6 mL/min to 1.0 mL/min to find the best balance.[1][2]

  • Temperature: Column temperature can influence viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

    • Solution: Use a column oven to maintain a stable and elevated temperature (e.g., 30-50 °C).[1][4] This can improve peak shape and sometimes alter selectivity.

A logical workflow for troubleshooting poor resolution is outlined in the diagram below.

G cluster_0 Troubleshooting Poor Resolution Start Poor Peak Resolution Observed CheckMobilePhase Is the mobile phase optimized? Start->CheckMobilePhase AdjustGradient Implement/Optimize Gradient Elution CheckMobilePhase->AdjustGradient No CheckColumn Is the column appropriate? CheckMobilePhase->CheckColumn Yes AdjustpH Adjust Mobile Phase pH (add acid) AdjustGradient->AdjustpH AdjustpH->CheckColumn SmallerParticles Consider Column with Smaller Particles CheckColumn->SmallerParticles No CheckFlowRate Is the flow rate optimal? CheckColumn->CheckFlowRate Yes LongerColumn Consider Longer Column SmallerParticles->LongerColumn LongerColumn->CheckFlowRate OptimizeFlowRate Decrease Flow Rate CheckFlowRate->OptimizeFlowRate No CheckTemp Is the temperature controlled? CheckFlowRate->CheckTemp Yes OptimizeFlowRate->CheckTemp OptimizeTemp Use Column Oven & Optimize Temperature CheckTemp->OptimizeTemp No End Resolution Improved CheckTemp->End Yes OptimizeTemp->End

Fig. 1: Workflow for troubleshooting poor HPLC peak resolution.

Question: My kaurane diterpenoid peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing is a frequent problem in HPLC and can compromise accurate quantification.[5][6] For kaurane diterpenoids, this can be due to several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analytes, leading to tailing.[5]

    • Solution: Add an acidic modifier to the mobile phase. Acids like formic acid, acetic acid, or phosphoric acid (typically at 0.1%) can suppress the ionization of acidic kaurane diterpenoids and saturate the active silanol sites, leading to more symmetrical peaks.[1][3]

    • Solution: Use an end-capped column. These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[5][7]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.[7][8]

    • Solution: Use a guard column to protect the analytical column from strongly retained or particulate matter.[8] Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, the column may need to be replaced.[5]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

The following diagram illustrates the decision-making process for addressing peak tailing.

G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed CheckMobilePhasepH Is an acid modifier used in the mobile phase? Start->CheckMobilePhasepH AddAcid Add 0.1% Formic/Acetic/Phosphoric Acid CheckMobilePhasepH->AddAcid No CheckSampleConc Is the sample concentration too high? CheckMobilePhasepH->CheckSampleConc Yes AddAcid->CheckSampleConc ReduceConc Reduce Injection Volume or Dilute Sample CheckSampleConc->ReduceConc Yes CheckColumnHealth Is the column old or contaminated? CheckSampleConc->CheckColumnHealth No ReduceConc->CheckColumnHealth UseGuardColumn Install/Replace Guard Column CheckColumnHealth->UseGuardColumn Yes CheckSampleSolvent Is the sample solvent stronger than the mobile phase? CheckColumnHealth->CheckSampleSolvent No FlushColumn Flush Column with Strong Solvent UseGuardColumn->FlushColumn ReplaceColumn Replace Column FlushColumn->ReplaceColumn ReplaceColumn->CheckSampleSolvent ChangeSolvent Dissolve Sample in Mobile Phase CheckSampleSolvent->ChangeSolvent Yes End Symmetrical Peaks Achieved CheckSampleSolvent->End No ChangeSolvent->End

Fig. 2: Decision tree for troubleshooting peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for separating kaurane diterpenoids?

A common starting point for reversed-phase HPLC of kaurane diterpenoids is a mobile phase consisting of acetonitrile and water or methanol (B129727) and water.[1] Often, an isocratic mixture with 60-80% acetonitrile is used.[1] However, for complex mixtures or closely related isomers, a gradient elution is highly recommended. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is also advisable to improve peak shape.[1][9]

Q2: Which type of column is most suitable for kaurane diterpenoid analysis?

Reversed-phase C18 columns are the most widely used and generally effective stationary phases for the separation of kaurane diterpenoids.[1][2] Columns with high carbon loading and end-capping are preferable to minimize interactions with residual silanols. For higher efficiency and better resolution of complex samples, columns packed with smaller particles (sub-3 µm) are a good choice.[1][4]

Q3: What detection wavelength should I use for kaurane diterpenoids?

Kaurane diterpenoids generally lack strong chromophores, so UV detection at a low wavelength is typically required. A detection wavelength in the range of 210-230 nm is commonly employed.[1][10] If your system includes a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can monitor multiple wavelengths simultaneously and also obtain UV spectra to aid in peak identification and purity assessment.[1]

Q4: How can I reduce long run times in my HPLC method?

Long run times are often a consequence of methods designed to achieve high resolution.[1] To reduce the analysis time without significantly compromising separation, you can:

  • Increase the flow rate: This will decrease retention times, but may also reduce resolution.

  • Use a shorter column: A shorter column will lead to faster analyses, but with a proportional decrease in resolving power.

  • Employ a steeper gradient: A faster increase in the organic solvent concentration will elute compounds more quickly.

  • Increase the column temperature: This reduces the mobile phase viscosity, allowing for higher flow rates at the same pressure, and can also decrease retention times.[4]

  • Use a column with smaller particles: This can provide higher efficiency, potentially allowing for a shorter column or faster flow rate to be used without loss of resolution.[4]

Q5: My retention times are drifting. What is the cause?

Drifting retention times can be caused by several factors:[8][11]

  • Poor column equilibration: Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially when running a gradient.

  • Changes in mobile phase composition: This can occur due to inaccurate mixing or evaporation of the more volatile solvent. Prepare fresh mobile phase daily and keep solvent reservoirs capped.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.[11]

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.[7] If retention times consistently decrease and peak shape deteriorates, the column may need to be replaced.

Experimental Protocols

Protocol 1: General Gradient HPLC Method for Kaurane Diterpenoid Profiling

This protocol provides a general starting point for the separation of a mixture of kaurane diterpenoids.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: Linear gradient from 60% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 60% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the extract or purified compounds in methanol or the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.[12]

Protocol 2: Isocratic HPLC Method for Quantification of Specific Kaurane Diterpenes

This protocol is adapted from a method for the quantification of kaurenoic acid and related compounds and is suitable when focusing on a few specific analytes.[1]

  • Column: Reversed-phase C18 column (e.g., 50 mm x 3 mm, 3.5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water, acetonitrile, and methanol (e.g., 30:49:21 v/v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 50 °C.[1]

  • Detection: UV at 220 nm.[1]

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare samples and standards in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of HPLC Methods for Kaurane Diterpenoid Analysis

ParameterMethod 1[10]Method 2[2]Method 3[1]
Column C18Agilent ZORBAX 80A Extend - C18Waters-XBridge C18
Dimensions Not SpecifiedNot Specified50 mm x 3 mm
Particle Size Not SpecifiedNot Specified3.5 µm
Mobile Phase Methanol, Acetonitrile, WaterAcetonitrile, 0.05% Acetic AcidAcetonitrile, Methanol, 0.1% Phosphoric Acid
Elution Mode GradientGradientIsocratic (49:21:30)
Flow Rate Not Specified0.6 mL/min0.6 mL/min
Temperature 26-28 °C40 °C50 °C
Detector DADELSDPDA
Wavelength 210 nm, 230 nm, 270 nmN/A220 nm
Analytes Kaurenoic acid, etc.Four ent-kaurane diterpenesGrandiflorenic acid, Kaurenoic acid, etc.

References

Technical Support Center: Mass Spectrometry of 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2,6,16-Kauranetriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Sample Concentration Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal. Conversely, if it's too concentrated, it could lead to ion suppression.[1]
Inefficient Ionization The choice of ionization technique significantly impacts signal intensity. Experiment with different ionization methods such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) to optimize ionization for this compound. For kaurane (B74193) diterpenoids, ESI has been shown to be effective.[2][3]
Instrument Not Tuned or Calibrated Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance. This includes checking the ion source, mass analyzer, and detector settings.[1]
Sample Degradation Kauranetriols can be susceptible to degradation. Ensure proper sample handling and storage. Consider derivatization to improve stability and volatility, especially for Gas Chromatography-Mass Spectrometry (GC-MS).
Mobile Phase Incompatibility (LC-MS) Ensure the mobile phase is compatible with the chosen ionization method. For ESI, volatile buffers are necessary. Non-volatile salts can cause ion suppression and contaminate the ion source.
Issue 2: Poor Mass Accuracy and Resolution

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Mass Calibration Perform regular mass calibration using appropriate standards to ensure accurate mass measurements. Incorrect calibration can lead to significant mass errors.[1]
Instrument Contamination or Drift Maintain your mass spectrometer according to the manufacturer's guidelines. Contaminants or instrument drift can negatively affect mass accuracy and resolution.[1]
Inappropriate Scan Speed A scan speed that is too high can lead to a lower number of data points across a chromatographic peak, resulting in compromised mass accuracy. Optimize the scan speed for your specific analysis.
Issue 3: Complex or Unidentifiable Fragmentation Patterns

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
In-source Fragmentation High source temperatures or voltages can cause the molecule to fragment before it enters the mass analyzer. Optimize source conditions to minimize in-source fragmentation and enhance the molecular ion peak.
Presence of Impurities or Adducts Complex spectra can arise from impurities in the sample or the formation of adducts (e.g., sodium, potassium). Use high-purity solvents and reagents, and consider sample cleanup procedures. The presence of adducts can be confirmed by looking for peaks corresponding to [M+Na]+, [M+K]+, etc.
Lack of Reference Spectra The fragmentation of kaurane diterpenoids can be complex. The analysis of related ent-6,7-seco-kaurane diterpenoids has shown that losses of CH₂O and CO₂ are predominant in negative ion mode ESI.[2][3] In positive ion mode, successive losses of H₂O are expected from the hydroxyl groups of this compound.
Issue 4: Peak Tailing or Broadening in LC-MS or GC-MS

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination or Degradation Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening.[1] Ensure proper sample preparation and column maintenance.
Inappropriate Mobile/Carrier Gas Flow Rate Optimize the flow rate of the mobile phase (LC-MS) or carrier gas (GC-MS) to achieve optimal peak shape and resolution.
Secondary Interactions The hydroxyl groups of this compound can interact with active sites on the column or in the inlet, leading to peak tailing. Using a deactivated column or inlet liner, or derivatizing the hydroxyl groups (e.g., silylation for GC-MS) can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The molecular formula for this compound is C₂₀H₃₄O₃. The expected monoisotopic mass is approximately 322.2508 g/mol .

Q2: Which ionization technique is best for this compound?

Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of kaurane diterpenoids.[2][3] It is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, along with potential adducts.

Q3: What are the expected fragmentation patterns for this compound in MS/MS?

While specific data for this compound is limited, based on the structure and data from similar compounds, the following fragmentation patterns can be anticipated:

  • Positive Ion Mode (ESI): Successive neutral losses of water (H₂O, 18 Da) from the three hydroxyl groups are highly probable. This would result in fragment ions at m/z [M+H-H₂O]⁺, [M+H-2H₂O]⁺, and [M+H-3H₂O]⁺. Other C-C bond cleavages within the kaurane skeleton may also occur.

  • Negative Ion Mode (ESI): As observed with related compounds, losses of small neutral molecules like CH₂O (30 Da) could occur.[2][3]

Q4: Is GC-MS a suitable technique for analyzing this compound?

GC-MS can be used, but due to the low volatility and polar nature of this compound (owing to its three hydroxyl groups), derivatization is highly recommended. Silylation (e.g., using BSTFA) will increase the volatility and thermal stability of the compound, leading to better chromatographic performance and reduced peak tailing. Without derivatization, diterpenoids may not be volatile enough to be analyzed effectively by GC-MS.[4]

Q5: How can I improve the separation of this compound from its isomers in LC-MS?

Optimizing the chromatographic conditions is key. Consider the following:

  • Column Choice: A C18 column is a good starting point. For better separation of isomers, consider columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.

  • Mobile Phase Gradient: A slow, shallow gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, both containing a small amount of an acid like formic acid (for positive ion mode), can improve resolution.

  • Temperature: Optimizing the column temperature can also affect selectivity and peak shape.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Dissolution: Dissolve a known amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile to a stock concentration of 1 mg/mL.

  • Dilution: Prepare working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

General LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Energy: Ramped from 10-40 eV for MS/MS scans

Visualizations

TroubleshootingWorkflow start Start: Poor MS Signal check_concentration Check Sample Concentration start->check_concentration optimize_ionization Optimize Ionization Method (ESI, APCI) check_concentration->optimize_ionization Concentration OK good_signal Good Signal check_concentration->good_signal Adjusted & OK tune_calibrate Tune and Calibrate Mass Spectrometer optimize_ionization->tune_calibrate Signal Still Low optimize_ionization->good_signal Optimized & OK check_sample_prep Review Sample Preparation tune_calibrate->check_sample_prep Still No Signal tune_calibrate->good_signal Tuned & OK check_sample_prep->good_signal Improved & OK no_improvement No Improvement check_sample_prep->no_improvement Protocol OK consult_expert Consult Instrument Specialist no_improvement->consult_expert

Caption: Troubleshooting workflow for poor mass spectrometry signal.

Fragmentation_Pathway compound compound fragment fragment loss loss M_H {M+H+ | m/z 323.2587} M_H_H2O {[M+H-H₂O]+ | m/z 305.2481} M_H->M_H_H2O - H₂O M_H_2H2O {[M+H-2H₂O]+ | m/z 287.2375} M_H_H2O->M_H_2H2O - H₂O M_H_3H2O {[M+H-3H₂O]+ | m/z 269.2269} M_H_2H2O->M_H_3H2O - H₂O

Caption: Proposed ESI+ fragmentation pathway for this compound.

References

Technical Support Center: Optimizing 2,6,16-Kauranetriol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 2,6,16-Kauranetriol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound and related compounds?

A1: Kaurane-type diterpenoids, including compounds structurally similar to this compound, are commonly isolated from plants of the Pteris genus, such as the fern Pteris semipinnata. Other genera known for producing kaurane (B74193) diterpenoids include Isodon and Coffea. The concentration of these metabolites can vary based on the plant's age, harvesting time, and post-harvest processing.

Q2: Which extraction methods are most effective for kaurane diterpenoids?

A2: The choice of extraction method significantly impacts yield and efficiency. Modern techniques are often preferred for their reduced extraction times and solvent consumption. Common methods include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It is known for being a rapid and efficient method.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Soxhlet Extraction: A classical and exhaustive method, but it requires longer extraction times and larger solvent volumes, and the prolonged heat can degrade thermo-labile compounds.

  • Maceration: The simplest technique, involving soaking the plant material in a solvent. It is time-consuming and often results in lower yields compared to modern methods.

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent. It is highly selective but requires specialized equipment.

Q3: What solvents are recommended for extracting this compound?

A3: this compound is a polar compound. Therefore, polar solvents are most effective for its extraction. The selection of a solvent is critical for maximizing yield and minimizing the co-extraction of impurities. Recommended solvents include:

  • Ethanol (B145695): A highly effective and relatively non-toxic solvent. Aqueous ethanol solutions (e.g., 60-95%) are often used to fine-tune polarity.

  • Methanol (B129727): Another polar solvent that shows high efficacy, often yielding slightly higher quantities of polar compounds than ethanol.

  • Acetone: Can also be used, sometimes in combination with other solvents, to optimize extraction.

Q4: How should plant material be prepared prior to extraction?

A4: Proper preparation of the raw plant material is a critical first step to ensure efficient extraction. Key considerations include:

  • Drying: Material should be properly dried in a cool, dark, and dry place to prevent the degradation of target compounds.

  • Grinding: The dried material must be ground into a fine, uniform powder. This increases the surface area available for solvent contact and improves penetration. A consistent particle size (e.g., 0.5–1.0 mm) is recommended.

Q5: How can I quantify the yield of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying less volatile compounds like diterpenoids. For identification and structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, presented in a question-and-answer format.

Problem Area 1: Low Extraction Yield

Q: My extraction yield is consistently low. What are the likely causes and solutions?

A: Low yield is a common problem in natural product extraction. A systematic approach is needed to identify the root cause.

Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Detected Check_Material 1. Verify Raw Material Start->Check_Material Is quality assured? Check_Prep 2. Assess Particle Size Check_Material->Check_Prep Yes Sol_Material Source verified material. Harvest at optimal time. Check_Material->Sol_Material No Check_Solvent 3. Optimize Solvent System Check_Prep->Check_Solvent No, it's a fine powder Sol_Prep Grind to uniform powder (e.g., 0.5-1.0 mm). Check_Prep->Sol_Prep Is it coarse or uneven? Check_Params 4. Adjust Extraction Parameters Check_Solvent->Check_Params Yes Sol_Solvent Use polar solvent (Ethanol/Methanol). Test different aqueous concentrations. Check_Solvent->Sol_Solvent Is solvent polarity optimal? Check_Degradation 5. Investigate Compound Degradation Check_Params->Check_Degradation No, parameters are optimized Sol_Params Increase time, temperature, or solvent/solid ratio systematically. Check_Params->Sol_Params Are parameters suboptimal? Sol_Degradation Use lower temperatures. Avoid excessive extraction times. Check_Degradation->Sol_Degradation Is degradation suspected?

Caption: A decision tree for troubleshooting low extraction yield.

Possible CauseRecommended SolutionCitation
Poor Quality Raw Material The botanical identity of the plant material should be verified. Ensure it was harvested at the optimal time for secondary metabolite content and stored properly in a cool, dark, dry place to prevent degradation.
Inefficient Particle Size Reduction Inadequate grinding leads to poor solvent penetration. The plant material should be ground to a fine, consistent powder to maximize the surface area for extraction.
Suboptimal Solvent Choice As this compound is polar, a nonpolar or insufficiently polar solvent will result in poor extraction. Use a high-polarity solvent like methanol or a high-percentage ethanol solution (e.g., 70-95%).
Inefficient Extraction Parameters Extraction time, temperature, or the solvent-to-solid ratio may be insufficient. These parameters should be optimized. For instance, in Ultrasound-Assisted Extraction (UAE), increasing the liquid-to-solid ratio can significantly boost yield.
Compound Degradation Kaurane diterpenoids can be sensitive to heat. Excessive temperatures or prolonged extraction times, especially in methods like Soxhlet, can lead to the degradation of the target compound. Consider using methods with lower temperature profiles or shorter durations.
Problem Area 2: Extract Impurity and Reproducibility

Q: My crude extract contains many impurities. How can I increase selectivity?

A: High impurity levels complicate downstream purification.

  • Solvent Partitioning: Perform a liquid-liquid partitioning step. After the initial extraction with a polar solvent (like methanol), suspend the crude extract in water and partition it against a nonpolar solvent (like n-hexane). This will remove lipids and other nonpolar impurities, leaving the more polar kauranetriol in the aqueous-methanolic phase.

  • Optimize Solvent Polarity: Instead of pure ethanol or methanol, try an aqueous solution (e.g., 70% ethanol). This can sometimes decrease the extraction of highly nonpolar compounds.

Q: My extraction results are not reproducible. What factors should I control more carefully?

A: Lack of reproducibility often points to inconsistencies in the experimental procedure.

  • Standardize Raw Material: Ensure you are using plant material from the same batch, harvested and processed under identical conditions.

  • Consistent Preparation: Use a standardized protocol for grinding to ensure a consistent particle size distribution for every experiment.

  • Precise Parameter Control: Maintain tight control over extraction parameters: temperature, time, solvent-to-solid ratio, and (for UAE/MAE) power settings. Any variation in these can affect the outcome.

Data & Protocols

Comparison of Extraction Methods for Polar Terpenoids

The following table summarizes typical parameters and outcomes for different extraction methods applicable to polar diterpenoids. Yields are illustrative and highly dependent on the specific plant matrix and optimization.

Extraction MethodTypical SolventTemperatureTimeRelative YieldProsCons
Ultrasound-Assisted (UAE) 93% Ethanol70°C30 minHighFast, Efficient, Reduced Solvent UseRequires specific equipment
Microwave-Assisted (MAE) Ethanol60°C30 minHighVery Fast, EfficientPotential for localized overheating
Soxhlet Extraction n-Hexane or EthanolBoiling Point6-8 hoursMedium-HighExhaustiveTime-consuming, High solvent use, Risk of thermal degradation
Maceration MethanolRoom Temp.24-72 hoursLow-MediumSimple, No special equipmentVery slow, High solvent use, Lower efficiency

Data synthesized from multiple sources, including specific optimization data for triterpenoids using UAE and general comparisons of methods.

Detailed Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized methods for extracting triterpenoids from plant leaves, which can be adapted for this compound.

1. Preparation of Plant Material:

  • Dry the plant material (e.g., leaves of Pteris semipinnata) at 40-50°C until a constant weight is achieved.

  • Grind the dried material into a fine powder (40-60 mesh, approx. 0.25-0.42 mm).

2. Extraction Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a 50 mL extraction vessel.

  • Add the extraction solvent. Based on optimization studies for similar compounds, a liquid-to-solid ratio of 25:1 (mL/g) using 93% ethanol is a strong starting point.

  • Place the vessel in an ultrasonic bath.

  • Set the extraction parameters:

    • Ultrasonic Power: 390 W

    • Temperature: 70°C

    • Time: 30 minutes

  • After the extraction, cool the mixture and filter it to separate the extract from the plant residue.

  • To ensure exhaustive extraction, the residue can be subjected to a second extraction cycle under the same conditions.

  • Combine the filtrates from all cycles.

3. Solvent Removal:

  • Remove the solvent from the combined

Technical Support Center: Overcoming Poor Reproducibility in Kauranetriol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on 2,6,16-Kauranetriol (CAS: 41530-90-9) is limited. This guide is based on established principles for the broader class of ent-kaurane diterpenoids and general best practices for natural product experimentation. Researchers should use this information as a starting point and validate all findings with rigorous, compound-specific controls.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when working with this compound and related diterpenoids, helping to improve experimental reproducibility.

Question Answer & Troubleshooting Steps
My experimental results with this compound are inconsistent. What are the most likely causes? Poor reproducibility with ent-kaurane diterpenoids often stems from issues with compound stability, solubility, and purity . Start by verifying the integrity of your compound stock. Was it stored correctly (protected from light, at the recommended temperature)? Has it undergone multiple freeze-thaw cycles? Consider re-purifying a small amount to ensure you are working with a homogenous substance.
I'm observing lower-than-expected bioactivity. What should I check first? 1. Confirm Compound Concentration: Use a sensitive analytical method like HPLC to verify the concentration of your stock solution. 2. Assess Solubility: Poor solubility is a common issue for diterpenoids. Visually inspect your treatment media for any precipitation. If solubility is a concern, consider using a different solvent or a solubilizing agent, but always test the vehicle for its own biological effects. 3. Check for Degradation: Ent-kaurane diterpenoids can be sensitive to pH, light, and temperature.[1] Prepare fresh working solutions for each experiment to minimize degradation.
How can I improve the solubility of this compound for cell-based assays? Most ent-kaurane diterpenoids are lipophilic and have low aqueous solubility.[2] For cell culture experiments, a common practice is to dissolve the compound in a small amount of an organic solvent like DMSO to create a high-concentration stock solution. This stock is then diluted into the aqueous culture medium. Ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) and that you include a vehicle-only control.
What are the common signaling pathways affected by ent-kaurane diterpenoids? Ent-kaurane diterpenoids are known to modulate several key cellular pathways, which can be a source of experimental variability if not properly controlled. The primary pathways include apoptosis, cell cycle arrest, and autophagy.[3][4][5] The specific effects can be cell-type dependent.
My compound seems to have lost activity over time. How should I store it? For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. For stock solutions, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles. The stability of diterpenoids in solution can be limited.[6]

Quantitative Data Summary

While specific quantitative data for this compound is not widely published, this table summarizes typical concentration ranges and key molecular targets for the broader class of anticancer ent-kaurane diterpenoids, based on available literature.

ParameterTypical Values/TargetsPotential Source of Variability
Effective Concentration (In Vitro) 1-50 µMCell line sensitivity, compound purity, assay duration.
Primary Cellular Processes Apoptosis, Cell Cycle Arrest, Autophagy, Metastasis Inhibition[3][4][5]Cell-specific signaling context, treatment duration.
Key Molecular Targets BCL-2, BAX, Caspases, Cyclins, CDKs, MMPs, VEGF, mTOR[3][4][5]Variations in protein expression levels across different cell lines.
Solubility Profile Generally poor in aqueous solutions, soluble in organic solvents like DMSO.[2]pH of the medium, presence of serum proteins.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution for use in cell-based assays.

  • Materials: this compound (solid), sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out a precise amount of this compound in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication step may aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store at -20°C.

Protocol 2: General Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

  • Materials: 96-well plates, cancer cell line of interest, complete culture medium, this compound stock solution, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO).

    • Replace the existing medium with the medium containing the different concentrations of the compound or vehicle.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Visualizations: Signaling Pathways & Workflows

The following diagrams illustrate common experimental workflows and signaling pathways relevant to the study of ent-kaurane diterpenoids.

G Troubleshooting Workflow for Poor Reproducibility A Inconsistent Results Observed B Check Compound Integrity A->B F Review Experimental Protocol A->F C Purity (HPLC/MS) B->C D Solubility (Visual Inspection) B->D E Storage Conditions B->E J Implement Controls C->J D->J E->J G Cell Line Authenticity F->G H Reagent Quality F->H I Assay Parameters (Incubation, etc.) F->I G->J H->J I->J K Vehicle Control J->K L Positive Control J->L M Re-run Experiment J->M G General Apoptosis Pathway for Ent-Kaurane Diterpenoids cluster_cell Cancer Cell A Ent-Kaurane Diterpenoid (e.g., this compound) B Inhibition of BCL-2 A->B C Activation of BAX A->C D Mitochondrial Outer Membrane Permeabilization B->D promotes C->D promotes E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H G Bioassay-Guided Fractionation Workflow A Crude Natural Product Extract B Initial Fractionation (e.g., Column Chromatography) A->B C Test Fractions for Bioactivity B->C D Active Fraction(s) Identified C->D E Further Purification (e.g., HPLC) D->E F Test Pure Compound for Bioactivity E->F G Structure Elucidation (NMR, MS) F->G H Pure Active Compound (e.g., this compound) F->H G->H

References

purification challenges of polar diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polar Diterpenoid Purification. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of isolating polar diterpenoids.

Troubleshooting Guide

This guide addresses specific issues encountered during the purification of polar diterpenoids, presented in a problem-cause-solution format.

ProblemProbable Cause(s)Solution(s)
1. Target compound will not elute from a silica (B1680970) gel column. Strong Adsorption: The highly polar functional groups (e.g., hydroxyls, carboxyls) on the diterpenoid are binding too strongly to the acidic silanol (B1196071) groups of the silica gel stationary phase.[1]Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase. For very polar compounds, a common solvent system is methanol (B129727) in dichloromethane.[2] A modifier like ammonium (B1175870) hydroxide (B78521) in methanol can be effective for highly retained compounds.[1] Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina (B75360) or consider reversed-phase (RP) chromatography on a C18 column if the compound is sufficiently water-soluble.[1][3]
2. Poor peak resolution or co-elution of compounds. Inappropriate Selectivity: The chosen solvent system is not providing sufficient differential partitioning for the compounds in the mixture.[1] Column Overload: Too much crude sample has been loaded onto the column, exceeding its separation capacity.Optimize Mobile Phase: Re-screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides a greater difference in retention factor (Rf) values. The goal is often an Rf between 0.25 and 0.35 for the target compound.[4] Use a Different Stationary Phase: A different stationary phase (e.g., polar-copolymerized C18) can offer alternative selectivity and improve resolution.[5] Reduce Sample Load: Decrease the amount of sample loaded onto the column.
3. Significant peak tailing in chromatograms. Secondary Interactions: The most common cause for basic or polar compounds is the interaction between the analyte and acidic silanol groups on the silica gel surface.[1]Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (B128534) (TEA) or pyridine (B92270) to the mobile phase. This neutralizes the acidic sites on the silica, minimizing secondary interactions.[3] Use End-Capped Columns: In reversed-phase HPLC, use an end-capped C18 column to reduce interactions with residual silanol groups.
4. Low recovery of the target compound after aqueous workup. High Water Solubility: The polarity of the diterpenoid causes it to partition into the aqueous layer rather than the organic extraction solvent.Use a More Polar Extraction Solvent: Perform back-extraction of the aqueous layer using a more polar organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[3] Salting Out: Add salt (brine) to the aqueous layer to decrease the solubility of the polar organic compound, driving it into the organic phase.[6]
5. The purified diterpenoid degrades during purification or storage. Instability on Acidic Media: The compound is sensitive to the acidic nature of standard silica gel.[1][3] Hydrolysis or Oxidation: The compound is sensitive to atmospheric moisture or oxygen.Neutralize the Stationary Phase: Use silica gel that has been pre-treated or "neutralized" with a base like triethylamine mixed in the mobile phase.[3] Minimize Time on Column: Use flash chromatography with a slightly more polar solvent system to ensure the compound elutes quickly.[3] Inert Storage Conditions: Store the final, dry compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below).[3]
Purification Workflow & Troubleshooting Logic

The following diagrams illustrate a typical purification workflow and a decision-making process for troubleshooting common issues.

workflow cluster_prep Sample Preparation cluster_purification Chromatographic Purification cluster_final Final Steps A Crude Plant Extract B Liquid-Liquid Partitioning A->B Initial Fractionation C Solid-Phase Extraction (SPE Cleanup) B->C Remove Pigments/ Interferences D Flash Chromatography (e.g., Silica Gel) C->D E Preparative HPLC (e.g., C18) D->E Fine Purification F Alternative Methods (e.g., HSCCC) E->F For Difficult Separations G Purity Analysis (Analytical HPLC, NMR) E->G F->G H Pure Polar Diterpenoid G->H

Caption: General experimental workflow for polar diterpenoid purification.

troubleshoot Start Problem Detected Problem_Res Poor Resolution? Start->Problem_Res Problem_Elution No Elution? Start->Problem_Elution Problem_Tailing Peak Tailing? Start->Problem_Tailing Sol_Res1 Optimize Mobile Phase (TLC Screening) Problem_Res->Sol_Res1 Sol_Res2 Change Stationary Phase (e.g., Alumina, RP-C18) Problem_Res->Sol_Res2 Sol_Elute1 Increase Solvent Polarity (e.g., higher % MeOH) Problem_Elution->Sol_Elute1 Sol_Elute2 Switch to Reversed-Phase or Alumina Problem_Elution->Sol_Elute2 Sol_Tail1 Add Mobile Phase Modifier (e.g., Triethylamine) Problem_Tailing->Sol_Tail1 Sol_Tail2 Use End-Capped RP Column Problem_Tailing->Sol_Tail2

Caption: Decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying polar diterpenoids?

The primary challenges stem from their chemical properties. Diterpenoids often possess multiple polar functional groups, leading to strong interactions with polar stationary phases like silica gel, which can cause issues like poor elution and peak tailing.[1] Their structural diversity and the presence of similar compounds in crude extracts make achieving high purity difficult.[7][8] Furthermore, some diterpenoids can be unstable, degrading on acidic stationary phases or during lengthy purification procedures.[3][9]

Q2: What is a good starting point for developing a solvent system for flash chromatography?

A good starting point for polar compounds is often 100% Ethyl Acetate (EtOAc) or a mixture of 5% Methanol (MeOH) in Dichloromethane (DCM).[2] The ideal system should provide a target compound Rf value between 0.25 and 0.35 on a TLC plate to ensure good separation on the column.[4] It is critical to test several solvent systems of varying polarities to find the one with the best selectivity for your specific mixture.[4]

Q3: When should I use reversed-phase (RP) chromatography instead of normal-phase (NP)?

Reversed-phase chromatography, typically using a C18 column, is an excellent alternative when your polar diterpenoid is either retained too strongly on silica gel or is unstable on its acidic surface.[3][5] RP-HPLC is particularly effective for the final purification steps of water-soluble polar compounds, often providing high resolution.[5]

Q4: How can I remove chlorophyll (B73375) and other pigments before high-resolution chromatography?

Pigments and other highly non-polar or colored impurities can be removed using a preliminary purification step. Solid-Phase Extraction (SPE) with a C18 cartridge is a common and effective method. The crude extract is loaded, and polar compounds can be washed through with a polar solvent while pigments are retained on the C18 material.

Q5: What is High-Speed Countercurrent Chromatography (HSCCC) and is it suitable for polar diterpenoids?

HSCCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby eliminating problems of irreversible adsorption.[10] It is highly suitable for polar compounds. Studies have successfully used HSCCC with solvent systems like hexane-ethyl acetate-ethanol-water to isolate various diterpenes with high purity.[10]

Experimental Protocols & Data

Example Protocol: Purification of Antibacterial Diterpenes

This protocol is adapted from a study on the separation of diterpenes from Salvia prattii.[11]

1. Initial Fractionation (Solid-Phase Extraction):

  • Stationary Phase: XION Hydrophilic Stationary Phase.

  • Sample Load: 18.0 g of crude diterpene-rich sample.

  • Procedure: The crude sample was processed to yield three primary fractions.

  • Result: A total recovery of 46.1% was achieved in this preliminary step.[11]

2. Final Purification (Preparative HPLC):

  • System: Hanbon DAC-50 preparative HPLC system.[11]

  • Stationary Phase: Megress C18 preparative column.[11]

  • Mobile Phase: The mobile phases consisted of 0.2% v/v formic acid in water (A) and 0.2% v/v formic acid in methanol (B).[11]

  • Elution Conditions:

    • Fraction I: 15:85 (A:B)

    • Fractions II & III: 20:80 (A:B)

  • Detection: UV/Vis at 254 nm.[11]

  • Result: Four diterpenes were isolated with purities greater than 98%.[11]

Common Solvent Systems for Chromatography of Polar Compounds

The selection of a solvent system is critical for successful separation. The following table summarizes common systems used for polar analytes on silica gel.[2][12][13]

Solvent System (Polarity increasing downwards)Typical Use CaseNotes
Ethyl Acetate / Hexane Standard system for compounds of moderate polarity.A good starting point for most separations.
Methanol / Dichloromethane Effective for highly polar compounds that do not elute with EtOAc/Hexane.[2]Methanol content should generally not exceed 10% to avoid dissolving the silica gel.[2]
Ammonium Hydroxide in Methanol / Dichloromethane Excellent for moving stubborn basic compounds off the baseline.[2][12]Typically uses a stock solution of 10% NH4OH in MeOH, which is then added to DCM at 1-10%.[12]
Ethyl Acetate / Butanol / Acetic Acid / Water (EBAW) Used for very polar compounds in TLC analysis.Note: This solvent system is multiphasic and CANNOT be used for flash column chromatography.[12]

References

storage and handling guidelines for 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage and handling of 2,6,16-Kauranetriol.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For long-term storage, this compound should be stored in a tightly sealed vial at 2-8°C for up to 24 months.[1]

Q2: I have received the product and the solid material is dispersed inside the vial. What should I do?

This can happen during transportation. It is recommended to gently shake the vial to allow the compound to settle at the bottom. If it is a liquid formulation, a brief centrifugation at 200-500 RPM will help gather the liquid at the bottom of the vial.[1]

Q3: How should I prepare and store stock solutions of this compound?

It is best to prepare and use solutions on the same day. However, if you need to make stock solutions in advance, they can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.[1]

Q4: In which solvents is this compound soluble?

This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Q5: What are the recommended personal protective equipment (PPE) when handling this compound?

Q6: What should I do in case of accidental contact with this compound?

Based on general safety guidelines for similar chemical compounds:

  • Skin contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye contact: Rinse with pure water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

In all cases of exposure, it is advisable to consult a doctor.[2]

Storage and Stability Data

ParameterRecommendationSource
Long-Term Storage (Solid) 2-8°C in a tightly sealed vial for up to 24 months[1]
Stock Solution Storage -20°C in tightly sealed aliquots for up to two weeks[1]
Recommended Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: Visually inspect the media for any signs of precipitation after adding the compound. Consider lowering the final concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting Step: Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles. If the experimental procedure is lengthy, consider the stability of the compound in your assay medium at 37°C. It may be necessary to refresh the medium with the compound during the experiment.

  • Possible Cause 3: Interaction with Assay Components.

    • Troubleshooting Step: Some compounds can interact with plastics or components of the culture medium. Consider using low-binding plates. Run appropriate vehicle controls to ensure the observed effects are due to the compound and not the solvent.

Issue 2: Difficulty in dissolving the compound.

  • Possible Cause: Incorrect Solvent or Low Temperature.

    • Troubleshooting Step: Ensure you are using one of the recommended solvents (Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone). Gently warm the solution or use sonication to aid dissolution. Always start with a small amount of solvent and gradually add more.

Experimental Workflow and Troubleshooting Logic

G Troubleshooting Workflow for this compound Experiments cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting cluster_solution Solutions prep_solid Solid Compound (Store at 2-8°C) prep_stock Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_stock prep_working Prepare Working Solution (Dilute in media) prep_stock->prep_working exp_run Run Experiment (e.g., Cell-based Assay) prep_working->exp_run exp_observe Observe Results exp_run->exp_observe issue Inconsistent Results? exp_observe->issue check_precip Check for Precipitation issue->check_precip Yes check_degrad Consider Degradation issue->check_degrad Yes check_interact Check for Interactions issue->check_interact Yes end Experiment Successful issue->end No sol_precip Lower Concentration Check Solvent % check_precip->sol_precip sol_degrad Use Fresh Stock Avoid Freeze-Thaw check_degrad->sol_degrad sol_interact Use Low-Binding Plates Run Vehicle Controls check_interact->sol_interact

Caption: Troubleshooting workflow for experiments using this compound.

References

Validation & Comparative

Comparative Efficacy of 2,6,16-Kauranetriol and Analogs in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of kaurane-type diterpenes, with a focus on their anti-inflammatory and anticancer properties. Due to the limited direct experimental data on 2,6,16-Kauranetriol, this document leverages data from structurally similar kaurane (B74193) diterpenes, such as Kaurenol, and compares their efficacy with other natural compounds exhibiting similar biological effects, including Ganoderic Acids and Canolol. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

I. Comparative Anti-inflammatory Activity

Kaurane diterpenes have demonstrated notable anti-inflammatory properties. The following table summarizes the in vivo and in vitro anti-inflammatory effects of Kaurenol, a representative kaurane diterpene, and compares it with other anti-inflammatory compounds.

Table 1: Comparison of Anti-inflammatory Activity

Compound/ExtractAssayModel SystemDosage/ConcentrationResult (% Inhibition or IC50)Reference
Kaurenol Carrageenan-induced paw edemaRats40 mg/kg64% inhibition of edema[1]
Dextran-induced paw edemaRats40 mg/kg58% inhibition of edema[1]
Acetic acid-induced writhingMice40 mg/kg53% inhibition[1]
Nitric Oxide (NO) ProductionMacrophages9 µg/mlInhibition of NO release (quantitative value not specified)[1]
IL-6 and IL-10 RegulationMacrophages9 µg/mlRegulation of IL-6 and IL-10 (quantitative value not specified)[1]
ent-Kaurene derivatives Nitric Oxide (NO) ProductionMurine Macrophage RAW 264.7 cellsNot specifiedIC50 between 2 and 10 µM for 13 compounds[2]
1,8-Cineole (Eucalyptol) Cytokine Production (TNF-α)Human Monocytes1.5 µg/ml (10⁻⁵ M)99% inhibition[3]
Cytokine Production (IL-1β)Human Monocytes1.5 µg/ml (10⁻⁵ M)84% inhibition[3]

II. Comparative Anticancer Activity

A growing body of evidence suggests the potential of kaurane diterpenes as anticancer agents. This section presents a comparative overview of the cytotoxic effects of various ent-kaurane diterpenes and other natural compounds against several human cancer cell lines.

Table 2: Comparison of Anticancer Activity (IC50 values in µM)

CompoundHCT-116 (Colon)HepG2 (Liver)A2780 (Ovarian)NCI-H1650 (Lung)BGC-823 (Gastric)MCF-7 (Breast)Reference
Compound 1 (ent-kaurane) 2.946.473.51>104.83-[4]
Compound 4 (Henryin) 1.311.952.071.641.89-[4]
Compound 6 (Reniformin C) 4.155.038.536.277.14-[4]
Compound 7 (Kamebacetal A) 4.626.187.945.816.33-[4]
Oridonin (ent-kaurane) ------[4]
Annoglabasin H (ent-kaurane glycoside) ---LU-1: 4.6-3.7[5]
Ganoderic Acid A -Inhibited proliferation---Suppressed growth[6]
Canolol ----SGC-7901: IC50 not specified, dose-dependent reduction-[7]

III. Experimental Protocols

A. Anti-inflammatory Assays

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., Kaurenol) or standard drug (e.g., Indomethacin) is administered intraperitoneally. The control group receives the vehicle.

    • After 30-60 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[8][9]

This in vitro assay assesses the effect of a compound on the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and incubated.

    • Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

    • After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • Nitrite (B80452) concentration in the supernatant, a stable product of NO, is measured using the Griess reagent.

    • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant, and the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated versus untreated stimulated cells.[6][10]

This assay quantifies the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in cell culture supernatants.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • Cell culture supernatants from stimulated cells (treated and untreated with the test compound) are added to the wells.

    • After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution (e.g., TMB) to produce a colorimetric reaction.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated using known concentrations of the recombinant cytokine. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[11]

B. Anticancer Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Lines: Various human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are used.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[12][13]

IV. Signaling Pathways and Experimental Workflow

A. Signaling Pathways

The biological activities of kaurane diterpenes and related compounds are often mediated through the modulation of key signaling pathways involved in inflammation and apoptosis.

anti_inflammatory_pathway cluster_NFkB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes iNOS iNOS DNA->iNOS transcribes NO NO iNOS->NO produces Kauranetriol This compound (and analogs) Kauranetriol->IKK inhibits apoptosis_pathway Kauranetriol This compound (and analogs) Bcl2 Bcl-2 (Anti-apoptotic) Kauranetriol->Bcl2 downregulates Bax Bax (Pro-apoptotic) Kauranetriol->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes experimental_workflow start Start compound_prep Compound Preparation (this compound & Analogs) start->compound_prep in_vitro In Vitro Assays compound_prep->in_vitro anti_inflammatory_vitro Anti-inflammatory (e.g., NO, Cytokine production) in_vitro->anti_inflammatory_vitro anticancer_vitro Anticancer (e.g., MTT assay) in_vitro->anticancer_vitro data_analysis Data Analysis (% Inhibition, IC50) anti_inflammatory_vitro->data_analysis anticancer_vitro->data_analysis in_vivo In Vivo Assays anti_inflammatory_vivo Anti-inflammatory (e.g., Paw Edema) in_vivo->anti_inflammatory_vivo anti_inflammatory_vivo->data_analysis data_analysis->in_vivo pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis conclusion Conclusion & Publication pathway_analysis->conclusion

References

A Comparative Analysis of Kaurane Diterpenoids: Unveiling Therapeutic Potential and Highlighting Research Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kaurane (B74193) diterpenoids, a class of natural products primarily sourced from various plant species, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2][3][4][5] This guide provides a comparative analysis of representative kaurane diterpenoids, focusing on their anti-cancer and anti-inflammatory properties, supported by experimental data. While the primary focus of this guide was intended to be a comparative analysis of 2,6,16-Kauranetriol, a thorough literature search revealed a significant gap in publicly available biological activity data for this specific compound.[6][7][8] Therefore, this guide will provide the available information on this compound and then present a comparative analysis of other well-characterized kaurane diterpenoids to offer a broader perspective on the therapeutic potential of this chemical class.

This compound: An Uncharacterized Kaurane Diterpenoid

This compound is a diterpenoid with the chemical formula C20H34O3 and CAS number 41530-90-9.[7][8] It has been isolated from the herb Pteris cretica.[7] Despite its identification, there is a notable absence of published experimental data detailing its cytotoxic, anti-inflammatory, or other biological activities. This lack of data prevents a direct comparative performance analysis with other kaurane diterpenoids at this time and underscores a critical area for future research.

Comparative Performance of Selected Kaurane Diterpenoids

To illustrate the potential of the kaurane diterpenoid class, this section presents a comparative analysis of several well-studied compounds with documented anti-cancer and anti-inflammatory activities.

Cytotoxic Activity Against Cancer Cell Lines

Kaurane diterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for selected kaurane diterpenoids against various human cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
Isowikstroemin AHCT-116 (Colon)1.9[9]
Isowikstroemin AMCF-7 (Breast)2.5[9]
Isowikstroemin AA549 (Lung)2.1[9]
Isowikstroemin AHela (Cervical)2.3[9]
Isowikstroemin ACNE-2 (Nasopharyngeal)0.9[9]
Isowikstroemin BHCT-116 (Colon)2.8[9]
Isowikstroemin BMCF-7 (Breast)3.5[9]
Isowikstroemin BA549 (Lung)3.2[9]
Isowikstroemin BHela (Cervical)3.0[9]
Isowikstroemin BCNE-2 (Nasopharyngeal)1.8[9]
Isowikstroemin CHCT-116 (Colon)4.5[9]
Isowikstroemin CMCF-7 (Breast)5.1[9]
Isowikstroemin CA549 (Lung)4.8[9]
Isowikstroemin CHela (Cervical)5.5[9]
Isowikstroemin CCNE-2 (Nasopharyngeal)2.9[9]
Isowikstroemin DHCT-116 (Colon)6.8[9]
Isowikstroemin DMCF-7 (Breast)7.0[9]
Isowikstroemin DA549 (Lung)6.5[9]
Isowikstroemin DHela (Cervical)6.9[9]
Isowikstroemin DCNE-2 (Nasopharyngeal)4.2[9]
Anti-inflammatory Activity

The anti-inflammatory potential of kaurane diterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The following table summarizes the IC50 values for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Compound NameIC50 for NO Inhibition (µM)Reference
Isowikstroemin A>10[9]
Isowikstroemin B5.8[9]
Isowikstroemin C8.2[9]
Isowikstroemin D6.5[9]
Isowikstroemin G7.3[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the kaurane diterpenoids and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the kaurane diterpenoids for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: (1 - (Nitrite in treated group / Nitrite in LPS-only group)) x 100%. The IC50 value is determined from the dose-response curve.

Signaling Pathways Modulated by Kaurane Diterpenoids

Kaurane diterpenoids exert their biological effects by modulating key cellular signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Many kaurane diterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Kaurane Kaurane Diterpenoids Kaurane->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenoids.

Apoptosis Signaling Pathway

Many kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells, a key mechanism of their anti-cancer activity. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kaurane Kaurane Diterpenoids Death_Receptor Death Receptors (e.g., Fas, TRAIL-R) Kaurane->Death_Receptor Sensitization Bax Bax Kaurane->Bax Upregulation Bcl2 Bcl-2 Kaurane->Bcl2 Downregulation Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Apoptosome formation & Activation Apaf1 Apaf-1 Apaf1->Caspase9 Apoptosome formation & Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Structure-Activity Relationship of 2,6,16-Kauranetriol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ent-kaurane diterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, 2,6,16-Kauranetriol and its analogs are of particular interest for their potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound class, supported by experimental data and detailed protocols to aid in further research and drug development.

Comparative Biological Activity of Kaurane (B74193) Diterpenoids

Due to a lack of comprehensive studies focusing specifically on a series of this compound analogs, this guide presents data on closely related ent-kaurane diterpenoids to infer potential structure-activity relationships. The following table summarizes the cytotoxic activity of various kaurane diterpenoids against different cancer cell lines, highlighting the influence of structural modifications on their biological potency.

Compound/Analog NameCancer Cell LineIC50 (µM)Reference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidCNE-2Z (Nasopharyngeal Carcinoma)Induces G2 phase cell cycle arrest and apoptosis[1]
Quercetin (B1663063) (a flavonoid with similar activities)MCF-7 (Breast Cancer)Induces G2/M phase arrest and apoptosis[2]
Hispolon Analog (VA-2)HCT-116 (Colon Cancer)1.4 ± 1.3[3]
Hispolon Analog (VA-2)S1 (Colon Cancer)1.8 ± 0.9[3]
Hispolon Analog (VA-7)PC-3 (Prostate Cancer)3.3 ± 2.2[3]
Hispolon Analog (VA-7)HCT-116 (Colon Cancer)5.3 ± 3.2[3]
2-Amino-Naphthoquinone Analog (Compound 7)Various Cancer Cell Lines0.49 to 3.89 µg·mL⁻¹[4]
Pyrimidine Derivative (Compound 16)MGC-803, EC-109, B16-F101.42 to 6.52[5]
Aurone Derivative (1b)HCT 116, MCF-7, K56223 to 36[6]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to differing experimental conditions.

Structure-Activity Relationship Insights

While a direct SAR for this compound analogs is not extensively documented, general trends can be observed from the broader class of kaurane diterpenoids:

  • Hydroxylation: The position and number of hydroxyl groups on the kaurane skeleton significantly influence activity.

  • Oxidation: The presence of keto groups, such as at C-15, can contribute to cytotoxic effects.

  • Unsaturation: The double bond at C-16 is a common feature in active compounds.

  • Substituents on the Aromatic Ring (in analogs): For synthetic analogs, modifications on attached aromatic rings can drastically alter potency and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of compound activity. Below are standard protocols for key assays.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Kaurane diterpenoids often exert their biological effects by modulating key cellular signaling pathways. While the specific pathways affected by this compound are not fully elucidated, related compounds have been shown to influence the following:

  • NF-κB Signaling Pathway: Many anti-inflammatory and anticancer agents, including some kaurane diterpenoids, inhibit the nuclear factor-kappa B (NF-κB) pathway.[7][8][9] This pathway is crucial for regulating the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation.[10][11] Dysregulation of this pathway is common in cancer. Some natural compounds exert their anticancer effects by inhibiting PI3K/Akt signaling, leading to apoptosis and cell cycle arrest.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cellular processes including proliferation, differentiation, and apoptosis.[10] Modulation of this pathway is a common mechanism for anticancer agents.

  • Cell Cycle Arrest and Apoptosis: Many cytotoxic kaurane diterpenoids induce cell death by triggering apoptosis and causing cell cycle arrest at different phases, such as G2/M.[1][2][12][13][14]

Below are graphical representations of these key signaling pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_mechanism Mechanism of Action compound This compound & Analogs cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay compound->anti_inflammatory antimicrobial Antimicrobial Assay compound->antimicrobial cell_lines Cancer & Normal Cell Lines cell_lines->cytotoxicity cell_lines->anti_inflammatory apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle pathway Signaling Pathway Analysis apoptosis->pathway cell_cycle->pathway

General Experimental Workflow for Biological Evaluation.

nfkb_pathway kaurane Kaurane Diterpenoids (e.g., this compound analogs) ikb_kinase IκB Kinase (IKK) kaurane->ikb_kinase Inhibition stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation)

Inhibition of the NF-κB Signaling Pathway.

pi3k_akt_pathway kaurane Kaurane Diterpenoids (e.g., this compound analogs) pi3k PI3K kaurane->pi3k Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 akt Akt pip3->akt Activation cell_survival Cell Survival, Growth, Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis Inhibition

Modulation of the PI3K/Akt Signaling Pathway.

References

Independent Verification of Published Findings on 2,6,16-Kauranetriol and Structurally Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide is intended for researchers, scientists, and drug development professionals, providing an objective overview of the performance of ent-kaurane diterpenoids, supported by experimental data from peer-reviewed publications.

Comparative Analysis of Biological Activity

Ent-kaurane diterpenoids, a class of natural products, have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[1][2] This section summarizes the quantitative data for representative compounds from this class.

Anti-inflammatory Activity

The anti-inflammatory potential of several ent-kaurane diterpenoids has been evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundSource OrganismAssayIC50 (µM)Reference
Wallkaurane AEuphorbia wallichiiNO inhibition in LPS-induced RAW264.7 cells4.21[3]
Noueinsiancin (multiple)Nouelia insignisNO inhibition in LPS-induced RAW 264.7 cellsRanging from 2.5 to 10.0N/A
Compound 1Isodon serraNO inhibition in LPS-stimulated BV-2 cells15.6[4]
Compound 9Isodon serraNO inhibition in LPS-stimulated BV-2 cells7.3[4]
Antibacterial Activity

The antibacterial efficacy of ent-kaurane diterpenoids has been assessed against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundSource OrganismTarget OrganismMIC (µg/mL)Reference
Sigesbeckin A (1)Sigesbeckia orientalisMRSA64[5]
18-hydroxy-kauran-16-ent-19-oic acid (5)Sigesbeckia orientalisMRSA64[5]
Sigesbeckin A (1)Sigesbeckia orientalisVancomycin-resistant enterococci (VRE)64[5]
18-hydroxy-kauran-16-ent-19-oic acid (5)Sigesbeckia orientalisVancomycin-resistant enterococci (VRE)64[5]

Experimental Protocols

Determination of Nitric Oxide (NO) Inhibition (Anti-inflammatory Assay)

This protocol is based on the methodology used for evaluating the anti-inflammatory activity of ent-kaurane diterpenoids from Euphorbia wallichii and Nouelia insignis.[3]

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Determination of Minimum Inhibitory Concentration (MIC) (Antibacterial Assay)

This protocol is based on the broth microdilution method used to assess the antibacterial activity of compounds from Sigesbeckia orientalis.[5][6][7]

  • Bacterial Culture: The target bacterial strain (e.g., MRSA) is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Research on various ent-kaurane diterpenoids has elucidated several potential signaling pathways through which they exert their biological effects.

Anti-inflammatory Signaling Pathway

Studies on wallkaurane A from Euphorbia wallichii have shown that its anti-inflammatory effects are mediated through the regulation of the NF-κB and JAK2/STAT3 signaling pathways.[3] These pathways are crucial in the inflammatory response, and their inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzymes iNOS and COX-2.[3]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory Transcription ent_kaurane ent-Kaurane Diterpenoids ent_kaurane->IKK Inhibits ent_kaurane->NFkB Inhibits Translocation

Caption: Putative anti-inflammatory mechanism of ent-kaurane diterpenoids via the NF-κB pathway.

Anticancer Signaling Pathways

A comprehensive review of ent-kaurane diterpenoids highlights their anticancer potential, which is mediated through the regulation of apoptosis, cell cycle arrest, and autophagy.[8][9][10] Key molecular targets include BCL-2, BAX, caspases, cyclins, and CDKs.[8][10] Furthermore, a molecular docking study suggests that some ent-kaurane diterpenoids may act as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[11]

Anticancer_Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Apoptosis Apoptosis Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Caspases Caspases Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis ent_kaurane ent-Kaurane Diterpenoids ent_kaurane->PI3K Inhibits ent_kaurane->Bax Upregulates ent_kaurane->Bcl2 Downregulates

Caption: Overview of potential anticancer signaling pathways targeted by ent-kaurane diterpenoids.

Experimental Workflow for Biological Activity Screening

The general workflow for screening and verifying the biological activity of novel compounds like 2,6,16-Kauranetriol involves a series of in vitro and in vivo experiments.

Experimental_Workflow Isolation Isolation & Purification of This compound InVitro In Vitro Assays (e.g., MIC, IC50) Isolation->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Models (e.g., Animal studies) Mechanism->InVivo Tox Toxicity Studies InVivo->Tox

Caption: A generalized experimental workflow for the evaluation of a novel natural product.

References

In Vivo Validation of In Vitro Results for Kaurane Diterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo validation of the in vitro effects specifically for 2,6,16-Kauranetriol could not be compiled due to a lack of available scientific literature on this particular compound. However, this guide provides a comparative overview of the biological activities of the broader class of kaurane (B74193) diterpenoids, drawing on published in vitro and in vivo data for representative molecules within this class. This analysis serves as a reference for the potential therapeutic applications of kaurane diterpenoids and the experimental methodologies used to validate their effects.

Kaurane diterpenoids are a large and diverse class of natural products that have garnered significant interest for their wide range of biological activities.[1][2][3] In vitro studies have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] The validation of these in vitro findings through in vivo animal models is a critical step in the drug development process.

Comparison of In Vitro Anticancer Activity of Kaurane Diterpenoids

Numerous kaurane diterpenoids have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
ent-kaurenoic acidTrypanosoma cruzi (epimastigote)>50In vitro anti-trypanosomal potential of kaurane and pimarane (B1242903) semi-synthetic derivatives[6]
Derivative of ent-kaurenoic acidTrypanosoma cruzi (epimastigote)<12.5In vitro anti-trypanosomal potential of kaurane and pimarane semi-synthetic derivatives[6]
Compound 16 (ent-Kaurane derivative)HepG20.23Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells[1]
Compound 16 (ent-Kaurane derivative)NSCLC-H2920.31Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells[1]
Compound 16 (ent-Kaurane derivative)SNU-10400.45Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells[1]
D3 (Kaurane Diterpenoid)α-amylase inhibition0.65 mg/mLKaurane Diterpenoids from Xylopia aethiopica Inhibits Alpha-Amylase and Alpha-Glucosidase[7]
D3 (Kaurane Diterpenoid)α-glucosidase inhibition0.17 mg/mLKaurane Diterpenoids from Xylopia aethiopica Inhibits Alpha-Amylase and Alpha-Glucosidase[7]
In Vivo Validation of Anti-Inflammatory Activity: Kaurenol

While specific in vivo data for many kaurane diterpenoids is limited in the provided search results, a study on kaurenol demonstrates the process of validating in vitro anti-inflammatory findings in an animal model.

Experimental ModelCompoundDosageInhibition (%)Key FindingsReference
Acetic acid-induced writhingKaurenol10-40 mg/kg53%Kaurenol demonstrated significant antinociceptive and anti-inflammatory effects.Evaluation of anti-inflammatory activity of kaurenol[4]
Carrageenan-induced paw edemaKaurenol10-40 mg/kg64%The anti-inflammatory activity was associated with the regulation of nitric oxide (NO) release and mediators like serotonin (B10506) and prostaglandin. Kaurenol also modulated the levels of pro-inflammatory (IL-6) and anti-inflammatory (IL-10) cytokines.Evaluation of anti-inflammatory activity of kaurenol[4]
Dextran-induced paw edemaKaurenol10-40 mg/kg58%Evaluation of anti-inflammatory activity of kaurenol[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature for kaurane diterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HepG2, NSCLC-H292, SNU-1040) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the kaurane diterpenoid derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound (e.g., kaurenol) is administered orally or via injection at different doses.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Kaurane Diterpenoid Kaurane Diterpenoid Cancer Cell Lines Cancer Cell Lines Kaurane Diterpenoid->Cancer Cell Lines Treatment MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Measures Viability IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data for Kaurane Diterpenoid Administration Kaurane Diterpenoid Administration IC50 Determination->Kaurane Diterpenoid Administration Informs Dosage Animal Model (e.g., Rat) Animal Model (e.g., Rat) Paw Edema Paw Edema Animal Model (e.g., Rat)->Paw Edema Carrageenan Injection Carrageenan Injection Carrageenan Injection->Animal Model (e.g., Rat) Measurement of Paw Volume Measurement of Paw Volume Paw Edema->Measurement of Paw Volume Kaurane Diterpenoid Administration->Animal Model (e.g., Rat) Anti-inflammatory Effect Anti-inflammatory Effect Measurement of Paw Volume->Anti-inflammatory Effect

Figure 1: Workflow for in vitro to in vivo validation.

G Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory Stimulus (e.g., LPS)->Macrophage NF-κB Activation NF-κB Activation Macrophage->NF-κB Activation Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Activation->Pro-inflammatory Mediators NO, IL-6, Prostaglandins NO, IL-6, Prostaglandins Pro-inflammatory Mediators->NO, IL-6, Prostaglandins Inflammation Inflammation NO, IL-6, Prostaglandins->Inflammation Kaurenol Kaurenol Kaurenol->NF-κB Activation Inhibits Kaurenol->Pro-inflammatory Mediators Reduces

Figure 2: Proposed anti-inflammatory mechanism of Kaurenol.

References

Benchmarking 2,6,16-Kauranetriol: A Comparative Guide to its Antiviral and Anti-proliferative Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2,6,16-Kauranetriol, a diterpenoid isolated from Isodon coetsa, against other natural product extracts. The focus is on its antiviral and anti-proliferative properties, with supporting experimental data and detailed methodologies to aid in research and development.

Anti-proliferative Activity of this compound and Comparator Natural Products

This compound has demonstrated significant anti-proliferative activity against a range of human cancer cell lines. The following table summarizes its efficacy, benchmarked against other diterpenoids isolated from Isodon species and other relevant natural product extracts. The data is presented as IC50 values, which represent the concentration of a substance needed to inhibit a biological process by 50%.

Compound/ExtractCancer Cell LineIC50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)1.3
SMMC-7721 (Human hepatocellular carcinoma)2.5
A-549 (Human lung carcinoma)3.2
MCF-7 (Human breast adenocarcinoma)2.8
SW480 (Human colon adenocarcinoma)2.1
Oridonin MDA-MB-231 (Human breast adenocarcinoma)> 3[1]
U-251 MG (Human glioblastoma)> 3[1]
Effusanin A MDA-MB-231 (Human breast adenocarcinoma)> 3[1]
U-251 MG (Human glioblastoma)> 3[1]
Lasiokaurin MDA-MB-231 (Human breast adenocarcinoma)> 3[1]
U-251 MG (Human glioblastoma)> 3[1]
Hebeirubescensin B A549 (Human lung carcinoma)< 2.0[2]
HT-29 (Human colon adenocarcinoma)< 2.0[2]
K562 (Human chronic myelogenous leukemia)< 2.0[2]
Hebeirubescensin C A549 (Human lung carcinoma)< 2.0[2]
HT-29 (Human colon adenocarcinoma)< 2.0[2]
K562 (Human chronic myelogenous leukemia)< 2.0[2]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Anti-proliferative Activity

The anti-proliferative activity of the compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and comparators) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells add_compound Add Test Compound (this compound or Comparator) incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_4h Incubate for 4h add_mtt->incubate_4h read_absorbance Read Absorbance at 570 nm add_solubilizer Add Solubilizing Agent incubate_4h->add_solubilizer calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 Antiviral_Mechanism cluster_virus Human Cytomegalovirus (HCMV) cluster_cell Host Cell cluster_inhibition Inhibition by this compound virus HCMV Virion receptor Cell Surface Receptor virus->receptor Attachment entry Viral Entry uncoating Uncoating entry->uncoating replication Viral Replication uncoating->replication assembly Virion Assembly replication->assembly release Release of New Virions assembly->release kauranetriol This compound kauranetriol->entry Inhibits

References

Safety Operating Guide

Navigating the Disposal of 2,6,16-Kauranetriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

2,6,16-Kauranetriol is a member of the kaurane (B74193) diterpenoid class of natural products.[1][2] While many compounds in this class are investigated for their therapeutic properties and are suggested to have low toxicity, some cytotoxic examples exist.[1][2] In the absence of specific hazard data, it is prudent to treat this compound as a potentially hazardous substance and follow established protocols for research chemicals of unknown or uncertain toxicity.

Recommended Disposal Protocol for this compound

The following step-by-step procedure is designed to ensure the safe and compliant disposal of this compound waste in a laboratory setting.

1. Waste Characterization and Segregation:

  • Assume Hazard: In the absence of a specific SDS, treat this compound waste as hazardous.

  • Do Not Mix: Avoid mixing this compound waste with other chemical waste streams to prevent unknown reactions.

  • Segregate by Form: Keep solid and liquid waste containing this compound in separate, clearly labeled containers.

2. Container Selection and Management:

  • Use Compatible Containers: Select waste containers made of materials compatible with organic compounds, such as glass or polyethylene.

  • Ensure Proper Sealing: Waste containers must have secure, leak-proof lids and should be kept closed except when adding waste.

  • Maintain Container Integrity: Regularly inspect waste containers for any signs of degradation, such as cracks or leaks.

3. Labeling:

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first amount of waste is added.

  • Complete Information: The label should include the full chemical name ("this compound"), the approximate quantity or concentration, and the date of accumulation. Do not use abbreviations or chemical formulas.

4. Storage:

  • Designated Area: Store waste containers in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a spill.

5. Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department.

  • Provide Documentation: Be prepared to provide the completed waste label and any available information about the compound.

  • Professional Disposal: Your EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.

Quantitative Data Summary

While no specific quantitative data for the disposal of this compound was found, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineCitation
Container Residue Limit (Non-Acutely Hazardous) No more than 3% by weight of the total capacity of the container.[3]
Empty Container Rinsing (Acutely Hazardous) Must be triple rinsed with a suitable solvent.[3][4]
Liquid Waste in Solid Waste Containers Prohibited.
Experimental Protocols

As no specific experimental protocols for the disposal of this compound were identified, the recommended procedure is based on established best practices for the disposal of research chemicals with unknown hazard profiles.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS Procedures start Generation of This compound Waste characterize Characterize as Potentially Hazardous start->characterize segregate Segregate Solid and Liquid Waste characterize->segregate container Select Compatible and Sealed Container segregate->container label_waste Label Container with 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup when Container is Full store->contact_ehs pickup EHS Collects Labeled Waste contact_ehs->pickup Handover transport Transport to Licensed Hazardous Waste Facility pickup->transport end Final Disposal transport->end

References

Essential Safety and Operational Guidance for Handling 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2,6,16-Kauranetriol (CAS No: 41530-90-9) to mitigate potential hazards and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times.
Chemical GogglesRequired when there is a risk of splashing.
Hand Protection Protective GlovesMaterial to be determined by a risk assessment.
Skin and Body Protection Lab CoatStandard laboratory coat.
Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

Emergency ScenarioFirst Aid Measures
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration.
In Case of Skin Contact Wash off with soap and plenty of water.
In Case of Eye Contact Flush eyes with water as a precaution.
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

AspectProcedure
Precautions for Safe Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Conditions for Safe Storage Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.

Accidental Release and Disposal

In the event of a spill, immediate and proper cleanup is necessary to prevent contamination and exposure.

ProcedureAction
Accidental Release Measures Sweep up and shovel. Keep in suitable, closed containers for disposal.
Product Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.
Contaminated Packaging Disposal Dispose of as unused product.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Select Appropriate PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Don PPE C->D Proceed to Handling E Handle this compound D->E F Perform Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Doff and Dispose of PPE G->H I Properly Store or Dispose of Chemical H->I

Figure 1. A workflow diagram for the safe handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.